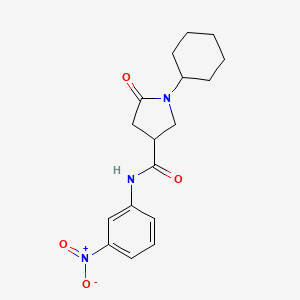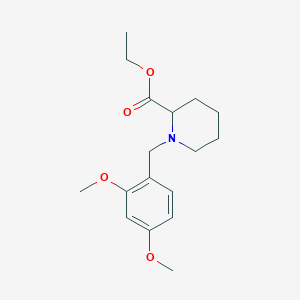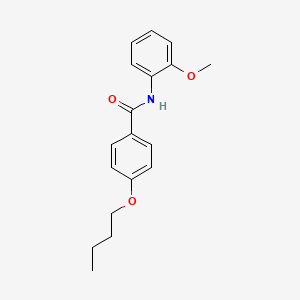![molecular formula C28H28F2N4O2 B5068911 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine], also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that acts as a stimulant and has been used as a recreational drug in some countries. However,
Mécanisme D'action
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] acts as a stimulant by increasing the release and blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase locomotor activity and produce stereotypic behaviors, such as repetitive grooming and head bobbing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] in lab experiments is its high potency and selectivity for dopamine, serotonin, and norepinephrine transporters. This makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. However, one limitation is its potential for abuse and addiction, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]. One area of interest is its potential as a treatment for depression and other mood disorders. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to have antidepressant-like effects in animal models, and further research may lead to the development of new treatments for these disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction and developing new treatments for drug abuse. Finally, further research may lead to the development of new derivatives of 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] with improved selectivity and potency for specific neurotransmitter transporters.
Méthodes De Synthèse
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1,3-diaminobenzene with phosgene to form 1,3-bis(chlorocarbonyl)benzene. This intermediate is then reacted with 4-fluorophenylpiperazine in the presence of a base to form 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine].
Applications De Recherche Scientifique
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been studied extensively for its potential use as a research tool in various fields. It has been shown to have affinity for dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has also been used in studies on drug abuse and addiction, as it has been shown to produce rewarding effects in animal models.
Propriétés
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N4O2/c29-23-4-8-25(9-5-23)31-12-16-33(17-13-31)27(35)21-2-1-3-22(20-21)28(36)34-18-14-32(15-19-34)26-10-6-24(30)7-11-26/h1-11,20H,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNYBVKEOWFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5068846.png)
![N-(4-hydroxyphenyl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5068852.png)
![4-methoxy-6-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5068857.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)benzoyl]piperidine](/img/structure/B5068875.png)
![N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5068881.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068888.png)
![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5068894.png)
![1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5068900.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B5068917.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5068920.png)
